molecular formula C19H22N2O3S2 B4912552 3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone

Cat. No.: B4912552
M. Wt: 390.5 g/mol
InChI Key: BJSKCRVDRNLMES-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a quinoline core, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The piperidine ring can be introduced via nucleophilic substitution reactions, and the thiophene moiety can be added through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The quinoline and thiophene moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide, while reduction can yield the corresponding tetrahydroquinoline derivative .

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 2-methylquinoline and 4-hydroxyquinoline.

    Piperidine derivatives: Such as piperidine-4-carboxylic acid and 1-benzylpiperidine.

    Thiophene derivatives: Such as 2-acetylthiophene and 3-bromothiophene.

Uniqueness

What sets 3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone apart is its unique combination of these three moieties, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-piperidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(21-12-6-8-15-7-2-3-9-17(15)21)18-13-16(14-25-18)26(23,24)20-10-4-1-5-11-20/h2-3,7,9,13-14H,1,4-6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKCRVDRNLMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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